molecular formula C7H7ClF3N3O B3035480 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321533-91-9

5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B3035480
CAS RN: 321533-91-9
M. Wt: 241.6 g/mol
InChI Key: IZZJVBOXFPDBKI-UHFFFAOYSA-N
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Description

The compound 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the condensation of amines with pyrazole carboxylic acids. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved by condensing dimethylamine with a corresponding pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Similarly, 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides were synthesized using TBTU as a catalyst and diisopropyl ethylamine as a base . These methods could potentially be adapted for the synthesis of 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Molecular Structure Analysis

Crystallographic techniques are commonly used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was elucidated, and its geometry was further confirmed by DFT calculations . This approach could be applied to determine the molecular structure of 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can lead to a variety of chemical reactions. An unexpected reaction involving ANRORC rearrangement was observed when ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates reacted with thiourea . This highlights the potential for complex reactions and rearrangements in the chemistry of pyrazole compounds, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties of a pyrazole compound were studied using quantum chemical methods . These properties are crucial for understanding the reactivity and stability of the compound, and similar analyses would be beneficial for 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Biological Activity

Pyrazole derivatives often exhibit significant biological activities. The compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide showed effective inhibition of cancer cell proliferation . Additionally, a series of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrated good insecticidal activities against various pests . These findings suggest that 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide could also possess valuable biological properties.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Heterocyclic Compound Synthesis : Pyrazole derivatives, including those related to 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, are extensively used as synthons in organic synthesis due to their significant biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. These compounds serve as a key pharmacophore in medicinal chemistry, highlighting the importance of pyrazole derivatives in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

  • Antitumor Activity : Research on imidazole derivatives, including structures similar to 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, has shown promising antitumor activities. These compounds, particularly bis(2-chloroethyl)amino derivatives of imidazole, have undergone preclinical testing stages, underscoring their potential as new antitumor drugs (Iradyan et al., 2009).

  • Anti-inflammatory and Antibacterial Agents : Trifluoromethylpyrazoles, related to the core structure of 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, have garnered attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially on the pyrazole nucleus, significantly affects the activity profile of these compounds (Kaur et al., 2015).

properties

IUPAC Name

5-chloro-N,1-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3O/c1-12-6(15)3-4(7(9,10)11)13-14(2)5(3)8/h1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZJVBOXFPDBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162999
Record name 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321533-91-9
Record name 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321533-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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